Cas no 1094823-99-0 (Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl)-)

Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl)-
- 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide
- CS-0258568
- 2-chloro-N-ethyl-N-propan-2-ylacetamide
- EN300-7054232
- 1094823-99-0
-
- Inchi: 1S/C7H14ClNO/c1-4-9(6(2)3)7(10)5-8/h6H,4-5H2,1-3H3
- InChI Key: DOAATEMCJMFKFS-UHFFFAOYSA-N
- SMILES: C(N(CC)C(C)C)(=O)CCl
Computed Properties
- Exact Mass: 163.0763918g/mol
- Monoisotopic Mass: 163.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 1.5
Experimental Properties
- Density: 1.021±0.06 g/cm3(Predicted)
- Boiling Point: 216.8±23.0 °C(Predicted)
- pka: -1.01±0.70(Predicted)
Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7054232-0.5g |
2-chloro-N-ethyl-N-(propan-2-yl)acetamide |
1094823-99-0 | 95% | 0.5g |
$175.0 | 2023-05-30 | |
Enamine | EN300-7054232-5.0g |
2-chloro-N-ethyl-N-(propan-2-yl)acetamide |
1094823-99-0 | 95% | 5g |
$743.0 | 2023-05-30 | |
Aaron | AR028HB9-500mg |
2-chloro-N-ethyl-N-(propan-2-yl)acetamide |
1094823-99-0 | 95% | 500mg |
$266.00 | 2025-02-16 | |
Aaron | AR028HB9-2.5g |
2-chloro-N-ethyl-N-(propan-2-yl)acetamide |
1094823-99-0 | 95% | 2.5g |
$717.00 | 2023-12-16 | |
Aaron | AR028HB9-1g |
2-chloro-N-ethyl-N-(propan-2-yl)acetamide |
1094823-99-0 | 95% | 1g |
$377.00 | 2023-12-16 | |
1PlusChem | 1P028H2X-250mg |
2-chloro-N-ethyl-N-(propan-2-yl)acetamide |
1094823-99-0 | 95% | 250mg |
$171.00 | 2023-12-26 | |
1PlusChem | 1P028H2X-500mg |
2-chloro-N-ethyl-N-(propan-2-yl)acetamide |
1094823-99-0 | 95% | 500mg |
$270.00 | 2023-12-26 | |
Aaron | AR028HB9-5g |
2-chloro-N-ethyl-N-(propan-2-yl)acetamide |
1094823-99-0 | 95% | 5g |
$1047.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329238-2.5g |
2-Chloro-N-ethyl-N-(propan-2-yl)acetamide |
1094823-99-0 | 98% | 2.5g |
¥11765.00 | 2024-08-09 | |
Enamine | EN300-7054232-0.05g |
2-chloro-N-ethyl-N-(propan-2-yl)acetamide |
1094823-99-0 | 95% | 0.05g |
$64.0 | 2023-05-30 |
Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl)- Related Literature
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
Additional information on Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl)-
Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl) (CAS No. 1094823-99-0)
Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl), also known by its CAS registry number 1094823-99-0, is a chemical compound with a unique structure and a range of potential applications. This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amide group. The presence of the chloro substituent at the second position of the acetyl group introduces specific chemical properties that make this compound distinct from other acetamides.
The molecular formula of Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl) is C8H15ClN, and its molecular weight is approximately 167.67 g/mol. The compound is characterized by its amide functional group (-CONH), which plays a significant role in its chemical reactivity and physical properties. The ethyl and isopropyl groups attached to the nitrogen atom contribute to the molecule's steric bulk and influence its solubility in various solvents.
Recent studies have explored the synthesis and characterization of Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl). Researchers have developed efficient methods for its preparation, including nucleophilic acyl substitution reactions and catalytic processes that enhance yield and purity. These advancements have made it possible to produce the compound on a larger scale for industrial applications.
The physical properties of Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl) include a melting point of approximately 55°C and a boiling point around 165°C under standard conditions. Its solubility in water is moderate, but it exhibits excellent solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical reactions and formulations.
In terms of applications, Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl) has been investigated for its potential in pharmaceuticals, agrochemicals, and specialty chemicals. In the pharmaceutical industry, it has been considered as a precursor for bioactive compounds with therapeutic potential. Its ability to act as a mild base makes it useful in peptide synthesis and other amide bond-forming reactions.
The environmental impact of Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl) has also been a topic of recent research. Studies have shown that the compound undergoes biodegradation under aerobic conditions, with a half-life of approximately 30 days in aqueous environments. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl) (CAS No. 1094823-99-0) is a versatile compound with promising applications across multiple industries. Its unique chemical properties, combined with recent advancements in synthesis and characterization techniques, position it as an important building block in modern chemistry.
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